molecular formula C17H12ClN3S B2644962 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile CAS No. 1022254-59-6

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile

Cat. No.: B2644962
CAS No.: 1022254-59-6
M. Wt: 325.81
InChI Key: NSFNRQSGHHBHOW-UHFFFAOYSA-N
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Description

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a complex organic compound that features a thiazole ring, a chloro-substituted phenyl group, and a benzenecarbonitrile moiety

Preparation Methods

The synthesis of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro-substituted phenyl group and the benzenecarbonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The thiazole ring and the chloro-substituted phenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

When compared to similar compounds, 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12ClN3S
  • Molecular Weight : 325.82 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB6744601.
  • Structure : The compound features a thiazole moiety linked to a chlorinated phenyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : The thiazole ring is known for its role in anticancer agents. Compounds containing thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by modulating pathways such as Bcl-2 and caspases .
  • Anticonvulsant Properties : Thiazole compounds have also been explored for their anticonvulsant activities. Research indicates that certain thiazole derivatives exhibit protective effects in models of epilepsy, potentially through modulation of neurotransmitter systems .
  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting that this compound may share this property .

Anticancer Activity

A study evaluating thiazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced anticancer activities against several cell lines including A-431 and Jurkat cells. The presence of the 4-chloro-3-methylphenyl group in our compound may similarly contribute to increased potency against tumor cells .

CompoundCell LineIC50 (µM)Mechanism
Compound 1A-431<10Bcl-2 inhibition
Compound 2Jurkat<5Apoptosis induction

Anticonvulsant Activity

In another research effort, thiazole-based compounds were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The findings suggested that compounds with specific substitutions on the thiazole ring showed significant protective effects against seizures, indicating potential therapeutic applications for epilepsy .

CompoundED50 (mg/kg)Protective Effect (%)
Compound A30100%
Compound B2080%

Properties

IUPAC Name

4-[[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3S/c1-11-8-13(4-7-15(11)18)16-10-22-17(21-16)20-14-5-2-12(9-19)3-6-14/h2-8,10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFNRQSGHHBHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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